![molecular formula C20H22N2O4S B6506689 1-(2,4-dimethoxyphenyl)-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea CAS No. 1421456-02-1](/img/structure/B6506689.png)
1-(2,4-dimethoxyphenyl)-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea
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Overview
Description
1-(2,4-Dimethoxyphenyl)-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea (hereafter referred to as ‘DMFTEU’) is an organic compound that has been extensively studied due to its unique properties. It has a wide range of applications in the fields of scientific research, drug development, and biochemistry. DMFTEU has been used in numerous studies and experiments due to its stability, low toxicity, and relatively low cost. Its unique structure and properties make it a valuable tool for researchers.
Scientific Research Applications
DMFTEU has been used in a variety of scientific research applications. It has been studied as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. It has also been studied as a potential anti-cancer agent and as a potential anti-inflammatory agent. In addition, DMFTEU has been used in studies of enzyme inhibition, protein-protein interactions, and signal transduction pathways.
Mechanism of Action
The exact mechanism of action of DMFTEU is still not fully understood. However, it is believed that DMFTEU may act as an inhibitor of various enzymes, such as acetylcholinesterase and monoamine oxidase. It is also believed that DMFTEU may act as an agonist of various receptors, such as the muscarinic acetylcholine receptor and the serotonin receptor.
Biochemical and Physiological Effects
DMFTEU has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to act as an agonist of various receptors, such as the muscarinic acetylcholine receptor and the serotonin receptor. In addition, DMFTEU has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
DMFTEU has several advantages for use in laboratory experiments. It is relatively stable and has a low toxicity. It is also relatively inexpensive and easy to synthesize. However, there are some limitations to its use in laboratory experiments. It has a low solubility in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is still not fully understood, which can limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research involving DMFTEU. It could be further studied as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. It could also be studied as a potential anti-cancer agent and as a potential anti-inflammatory agent. In addition, further research could be conducted to better understand its mechanism of action and to explore its potential applications in drug development.
Synthesis Methods
DMFTEU can be synthesized in a two-step process using a Grignard reaction. First, a Grignard reagent is reacted with 2,4-dimethoxyphenyl bromide to form the intermediate 2,4-dimethoxyphenylmethylmagnesium bromide. This intermediate is then reacted with furan-3-ylmethyl thiophene-2-yl ethyl carbonate to form DMFTEU. This synthesis method is simple, efficient, and cost-effective.
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-24-16-5-6-18(19(12-16)25-2)21-20(23)22(13-15-8-10-26-14-15)9-7-17-4-3-11-27-17/h3-6,8,10-12,14H,7,9,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLLIQOLRSMWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N(CCC2=CC=CS2)CC3=COC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea |
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